Propoxur-d3: A Technical Guide to its Chemical Properties and Analysis
Propoxur-d3: A Technical Guide to its Chemical Properties and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, synthesis, metabolism, and analytical methodologies for Propoxur-d3. The inclusion of its non-deuterated analogue, Propoxur, is provided for comparative purposes and to leverage the larger body of available research. This document is intended to serve as a comprehensive resource for professionals in research and development.
Core Chemical Properties
Propoxur-d3 is the deuterated form of Propoxur, a carbamate insecticide. The introduction of deuterium atoms creates a stable, isotopically labeled version of the molecule, which is invaluable for a variety of research applications, including metabolism studies, pharmacokinetic analysis, and as an internal standard in quantitative analytical methods.
Physicochemical Data
The following table summarizes the key chemical and physical properties of Propoxur and its deuterated analogue, Propoxur-d3. Data for Propoxur is more extensively available and serves as a reliable proxy for the properties of Propoxur-d3, which are expected to be very similar.
| Property | Propoxur | Propoxur-d3 |
| Molecular Formula | C₁₁H₁₅NO₃ | C₁₁H₁₂D₃NO₃ |
| Molecular Weight | 209.24 g/mol [1] | 212.26 g/mol |
| CAS Number | 114-26-1[1] | 1219798-56-7 |
| Physical State | White to tan crystalline powder with a faint, characteristic odor.[1] | Solid[2] |
| Melting Point | 84-87 °C (technical grade); 91.5 °C (pure)[3] | No data available |
| Boiling Point | Decomposes[4] | No data available |
| Water Solubility | ~2000 mg/L at 20 °C[5] | No data available |
| Solubility in Organic Solvents | Soluble in most polar organic solvents such as acetone, methanol, chloroform, and toluene.[5] Slightly soluble in cold hydrocarbons.[1] | Soluble in Chloroform and Methanol (slightly).[5] |
| Vapor Pressure | 6.5 x 10⁻⁶ mmHg at 20 °C[3] | No data available |
| LogP (Octanol-Water Partition Coefficient) | 1.52[1] | No data available |
Synthesis of Propoxur
Propoxur is synthesized via the reaction of 2-isopropoxyphenol with methyl isocyanate.[6][7] The following protocol provides a general outline of this synthesis.
Experimental Protocol: Synthesis of Propoxur
-
Reaction Setup: In a glass reactor equipped with a stirrer, condenser, and dropping funnel, add 2-isopropoxyphenol and a catalytic amount of a suitable tertiary amine (e.g., N,N-dimethylbenzylamine).[7] The molar ratio of 2-isopropoxyphenol to catalyst is typically in the range of 1:0.001 to 1:0.05.[8]
-
Addition of Methyl Isocyanate: While stirring and cooling the reaction mixture, slowly add methyl isocyanate. The molar ratio of 2-isopropoxyphenol to methyl isocyanate is generally 1:1 to 1:1.2.[8]
-
Reaction Conditions: After the addition is complete, heat the reaction mixture to a temperature between 60 °C and 110 °C and maintain it for 0.5 to 3 hours.[8]
-
Work-up and Purification: Upon completion of the reaction, the crude product can be purified by recrystallization from a suitable solvent to yield Propoxur as a crystalline solid.
Mechanism of Action and Metabolism
Propoxur's primary mechanism of action is the inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine.[3] This inhibition leads to an accumulation of acetylcholine at the synaptic junctions, resulting in neurotoxicity to insects.
The metabolism of Propoxur proceeds through several pathways, primarily involving hydrolysis and oxidation. The major routes of metabolism are the hydrolysis of the carbamate ester linkage to yield 2-isopropoxyphenol, and N-demethylation. Minor pathways include ring hydroxylation at the 5 or 6 position and hydroxylation of the isopropoxy group.[3] The resulting metabolites are then typically conjugated with glucuronic acid or sulfate for excretion.
In Vitro Metabolism Study using Liver Microsomes
The following is a generalized protocol for studying the metabolism of Propoxur in vitro using liver microsomes.
-
Preparation of Incubation Mixture: Prepare an incubation mixture containing liver microsomes (e.g., rat or human), a NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Initiation of Reaction: Pre-incubate the microsome mixture at 37°C. Initiate the metabolic reaction by adding Propoxur (dissolved in a suitable solvent like methanol or DMSO, with the final solvent concentration typically below 1%).
-
Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 0, 15, 30, 60 minutes).
-
Termination of Reaction: Stop the reaction by adding a quenching solvent, such as ice-cold acetonitrile or methanol. This step also serves to precipitate proteins.
-
Sample Processing: Centrifuge the quenched reaction mixture to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant for the disappearance of the parent compound (Propoxur) and the formation of metabolites using a suitable analytical method, such as HPLC-UV or LC-MS/MS.
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of Propoxur. The use of Propoxur-d3 as an internal standard is highly recommended for accurate quantification.
Experimental Protocol: HPLC Analysis of Propoxur in Water Samples
This protocol describes a general method for the determination of Propoxur in water samples.
-
Sample Preparation (Solid-Phase Extraction):
-
Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Pass the water sample through the SPE cartridge.
-
Wash the cartridge with deionized water to remove interferences.
-
Elute the retained Propoxur with a suitable organic solvent, such as acetonitrile or methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase.
-
-
HPLC Conditions:
-
Column: A C18 reversed-phase column is typically used (e.g., Luna Omega C18).[9]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is common. For example, an isocratic mobile phase of acetonitrile:water (70:30, v/v) can be used.[9]
-
Flow Rate: A typical flow rate is 1.0-1.2 mL/min.[9]
-
Injection Volume: 20 µL.
-
Detector: UV detector set at 280 nm.[10]
-
-
Quantification:
-
Prepare a series of calibration standards of Propoxur in the mobile phase.
-
Spike a known amount of Propoxur-d3 into all standards and samples as an internal standard.
-
Construct a calibration curve by plotting the ratio of the peak area of Propoxur to the peak area of Propoxur-d3 against the concentration of Propoxur.
-
Determine the concentration of Propoxur in the samples from the calibration curve.
-
Experimental Protocol: Analysis of Propoxur in Blood/Plasma
-
Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction):
-
To a plasma sample (e.g., 200 µL), add an internal standard solution (Propoxur-d3).
-
Precipitate proteins by adding an equal volume of acidified acetonitrile or methanol (e.g., with 0.1% formic acid).[11]
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.[11]
-
Alternatively, for a more lipophilic extraction, after protein precipitation, perform a liquid-liquid extraction using a solvent mixture such as hexane:diethyl ether (1:1, v/v).[11]
-
Collect the organic layer and evaporate it to dryness.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
-
-
HPLC-MS/MS Conditions:
-
For biological samples, LC-MS/MS is often preferred for its higher sensitivity and selectivity.
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve ionization.
-
Mass Spectrometry: Use electrospray ionization (ESI) in positive ion mode. Monitor for the specific parent-to-daughter ion transitions for Propoxur and Propoxur-d3.
-
References
- 1. Propoxur | C11H15NO3 | CID 4944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. 271. Propoxur (WHO Pesticide Residues Series 3) [inchem.org]
- 4. Propoxur - Wikipedia [en.wikipedia.org]
- 5. EXTOXNET PIP - PROPOXUR [extoxnet.orst.edu]
- 6. Propoxur (Ref: OMS 33) [sitem.herts.ac.uk]
- 7. Propoxur synthesis - chemicalbook [chemicalbook.com]
- 8. CN102060736A - Method for synthesizing propoxur - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. fao.org [fao.org]
- 11. researchgate.net [researchgate.net]
